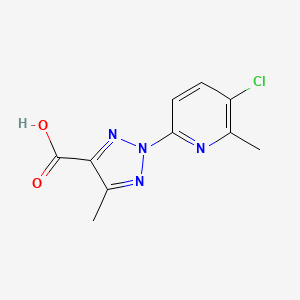

2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Beschreibung

2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that features a pyridine ring substituted with chlorine and methyl groups, a triazole ring, and a carboxylic acid functional group

Eigenschaften

Molekularformel |

C10H9ClN4O2 |

|---|---|

Molekulargewicht |

252.66 g/mol |

IUPAC-Name |

2-(5-chloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H9ClN4O2/c1-5-7(11)3-4-8(12-5)15-13-6(2)9(14-15)10(16)17/h3-4H,1-2H3,(H,16,17) |

InChI-Schlüssel |

NDBUABMPFUYAIL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2N=C(C(=N2)C(=O)O)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(5-Chlor-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazol-4-carbonsäure beinhaltet typischerweise mehrstufige Reaktionen ausgehend von kommerziell erhältlichen Vorläufern. Ein üblicher Weg umfasst die folgenden Schritte:

Bildung des Pyridin-Zwischenprodukts: Das Ausgangsmaterial, 5-Chlor-6-methylpyridin-2-amin, wird durch Chlorierungs- und Methylierungsreaktionen synthetisiert.

Triazolringbildung: Das Pyridin-Zwischenprodukt unterliegt einer Cycloadditionsreaktion mit einer Azidverbindung unter Bildung des Triazolrings.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies umfasst die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Reaktionsbedingungen, um eine effiziente Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methylgruppen, was zur Bildung von entsprechenden Alkoholen oder Ketonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder den Triazolring abzielen, was zur Bildung von Aminen oder anderen reduzierten Derivaten führt.

Substitution: Das Chloratom am Pyridinring kann durch verschiedene Nukleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Alkoholen oder Ketonen.

Reduktion: Bildung von Aminen oder anderen reduzierten Derivaten.

Substitution: Bildung neuer Derivate mit substituierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(5-Chlor-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an aktiven Zentren von Enzymen oder Rezeptoren binden und deren Aktivität hemmen. Diese Interaktion kann Stoffwechselwege oder Signaltransduktions-Prozesse stören, was zu der gewünschten biologischen Wirkung führt.

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5-Chlor-6-methyl-2-pyridinamin

- 5-Chlor-6-methylpyridin-2-ylamin

- 6-Amino-3-chlor-2-methylpyridin

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2-(5-Chlor-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazol-4-carbonsäure aufgrund des Vorhandenseins des Triazolrings und der Carbonsäuregruppe einzigartig.

Biologische Aktivität

The compound 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with triazole precursors under controlled conditions. The synthetic pathway often includes:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Carboxylic Acid Functionalization : Introducing the carboxylic acid group through hydrolysis or direct functionalization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. Various in vitro assays have been conducted to evaluate its efficacy against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.5 | Induction of apoptosis via p53 pathway |

| HeLa (Cervical) | 6.0 | Inhibition of cell proliferation |

| HCT-116 (Colon) | 6.2 | Disruption of cell cycle progression |

The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 4.5 µM, indicating its potential as an anticancer agent through apoptosis induction and cell cycle disruption .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It exhibited activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 25 |

| P. aeruginosa | 40 |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Antiviral Activity

Preliminary studies indicate that triazole derivatives may possess antiviral properties. The mechanism appears to involve inhibition of viral replication pathways, although specific data on this compound's activity against viruses remain limited.

Case Studies

- Case Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing that it significantly increased apoptosis markers such as caspase activation and p53 expression levels. Flow cytometry analysis confirmed that treatment led to a dose-dependent increase in apoptotic cells .

- Antibacterial Assessment : In a comparative study with standard antibiotics, the compound demonstrated comparable efficacy against tested strains, suggesting its potential as a viable alternative in antibiotic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.